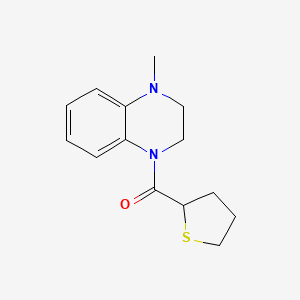
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, also known as MDQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is not fully understood. However, studies have suggested that (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the JNK pathway. (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has also been shown to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase.
Biochemical and Physiological Effects:
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to have various biochemical and physiological effects. In cancer research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In Alzheimer's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to reduce the accumulation of beta-amyloid plaques, decrease oxidative stress, and improve cognitive function. In Parkinson's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to protect dopaminergic neurons from oxidative stress, reduce neuroinflammation, and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone. One direction is to further investigate the mechanism of action of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone to better understand how it exerts its therapeutic effects. Another direction is to explore the potential of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone for its potential therapeutic applications.
Synthesemethoden
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can be synthesized by the reaction of 2-thiolanemethanethiol with 2-amino-4-methylquinoxaline in the presence of a base, such as sodium hydride. The reaction proceeds through the formation of a thiolate anion, which attacks the quinoxaline ring to form the final product.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been studied for its potential therapeutic applications in various diseases. In cancer research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
(4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-15-8-9-16(12-6-3-2-5-11(12)15)14(17)13-7-4-10-18-13/h2-3,5-6,13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNKUMBPOUBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)C(=O)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
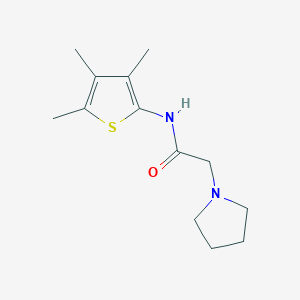
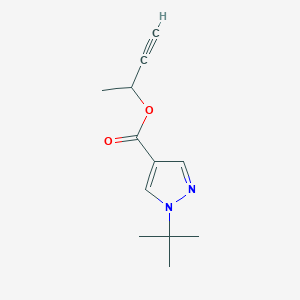
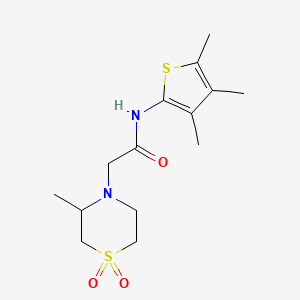
![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
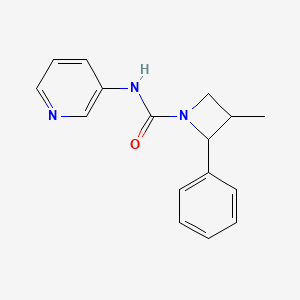
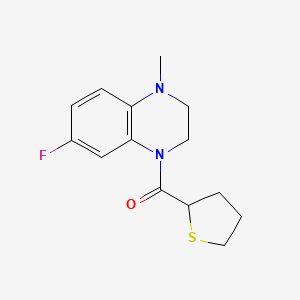
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)
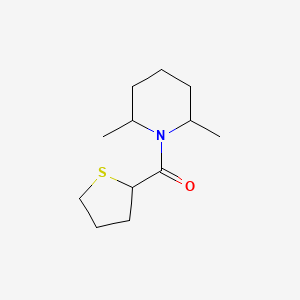
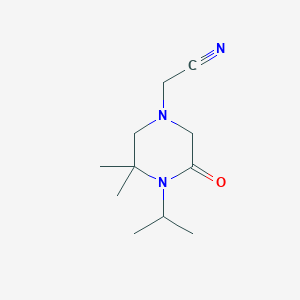
![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)